molecular formula C8H6N2O3 B038279 2-(Hydroxymethyl)benzimidazole-4,7-dione CAS No. 111210-04-9

2-(Hydroxymethyl)benzimidazole-4,7-dione

Cat. No. B038279
M. Wt: 178.14 g/mol
InChI Key: YRHHKWVTVGPHKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hydroxymethyl)benzimidazole-4,7-dione is an organic chemical compound with the molecular formula C8H8N2O . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of benzimidazole-4,7-dione-based derivatives has been studied extensively. A hit compound was discovered from the screening of 8364 random library compounds in the Korea Chemical Bank, which had an IC50 value of 1030 nM . Further studies of structure-activity and structure-property relationships enabled optimization towards improving the antagonistic activities as well as the drug’s physicochemical properties, including metabolic stability .


Molecular Structure Analysis

Benzimidazole-4,7-dione-based derivatives were introduced as a new chemical entity for the development of P2X3R antagonists . The final optimized compound 14h was developed with an IC50 value of 375 nM at P2X3R with more than 23-fold selectivity versus P2X2/3R .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Hydroxymethyl)benzimidazole-4,7-dione include metabolic stability and improved solubility . The compound has an IC50 value of 375 nM at P2X3R with more than 23-fold selectivity versus P2X2/3R .

Safety And Hazards

The safety data sheet for a similar compound, 1H-Benzimidazole-2-methanol, suggests that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle the compound in a well-ventilated place, wear suitable protective equipment, and prevent dispersion of dust .

properties

IUPAC Name

2-(hydroxymethyl)-1H-benzimidazole-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-3-6-9-7-4(12)1-2-5(13)8(7)10-6/h1-2,11H,3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHHKWVTVGPHKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C2=C(C1=O)NC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hydroxymethyl)benzimidazole-4,7-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Hydroxymethyl)benzimidazole-4,7-dione
Reactant of Route 2
2-(Hydroxymethyl)benzimidazole-4,7-dione
Reactant of Route 3
2-(Hydroxymethyl)benzimidazole-4,7-dione
Reactant of Route 4
2-(Hydroxymethyl)benzimidazole-4,7-dione
Reactant of Route 5
Reactant of Route 5
2-(Hydroxymethyl)benzimidazole-4,7-dione
Reactant of Route 6
2-(Hydroxymethyl)benzimidazole-4,7-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.